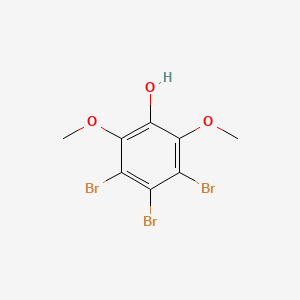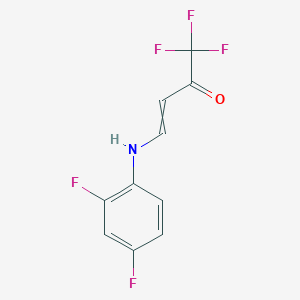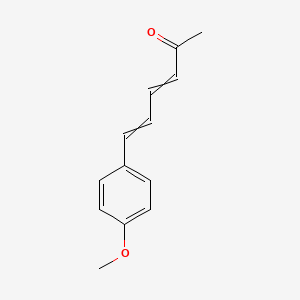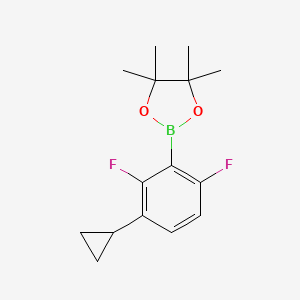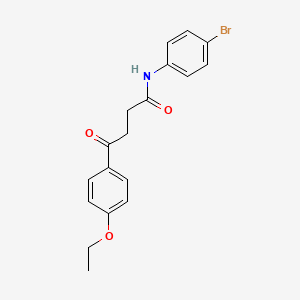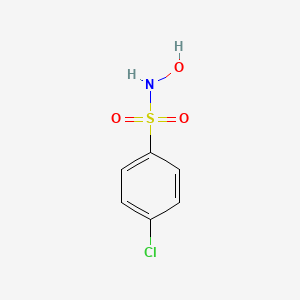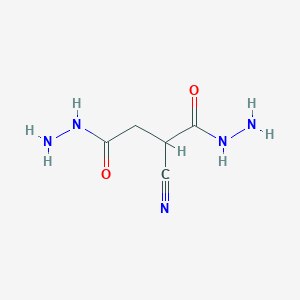
2-Cyanobutanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanobutanedihydrazide is an organic compound with the molecular formula C5H10N4O It is a derivative of hydrazide and contains both cyano and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyanobutanedihydrazide can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid hydrazide with butanone under acidic or basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to reflux for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified through recrystallization.
Cyanoacetic acid hydrazide: is reacted with in the presence of an acid catalyst such as hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanobutanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyanobutanedihydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-cyanobutanedihydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various condensation and substitution reactions. The cyano and hydrazide groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetohydrazide: A closely related compound with similar reactivity and applications.
Cyanoacetamide: Another related compound used in organic synthesis and pharmaceutical research.
Uniqueness
2-Cyanobutanedihydrazide is unique due to its specific combination of cyano and hydrazide functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable complexes and participate in diverse synthetic pathways makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
90801-45-9 |
|---|---|
Molekularformel |
C5H9N5O2 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2-cyanobutanedihydrazide |
InChI |
InChI=1S/C5H9N5O2/c6-2-3(5(12)10-8)1-4(11)9-7/h3H,1,7-8H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
NPGJUHZOWHIJLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C#N)C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


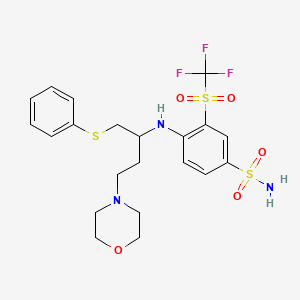
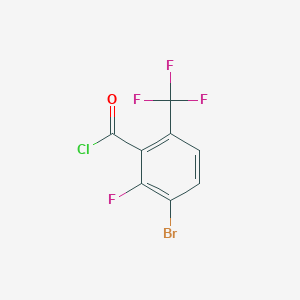

![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
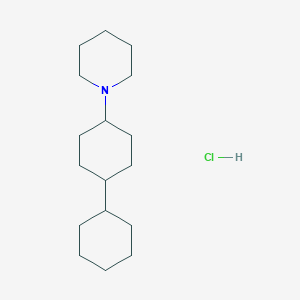
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
